![molecular formula C7H14N2O2 B13997966 1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine is a heterocyclic compound with a unique spirocyclic structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound has a molecular formula of C₇H₁₃NO₂ and a molar mass of 143.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine can be synthesized through several methods. One common synthetic route involves the reaction of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride . The reaction typically requires specific conditions, such as controlled temperature and the presence of a base to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. For instance, as a σ1 receptor ligand, it binds to the σ1 receptor, modulating its activity and influencing various cellular pathways . This interaction can lead to changes in neurotransmitter release, ion channel function, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Piperidone ethylene acetal: A structurally related compound with similar chemical properties.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with comparable applications.
Uniqueness
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a σ1 receptor ligand sets it apart from other similar compounds, making it valuable for research in medicinal chemistry and pharmacology .
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
1,4-dioxa-8-azaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C7H14N2O2/c8-9-3-1-7(2-4-9)10-5-6-11-7/h1-6,8H2 |
Clave InChI |
JMYGJDAUVORJHP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12OCCO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


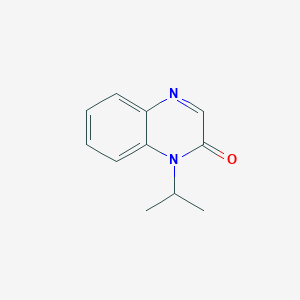

![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
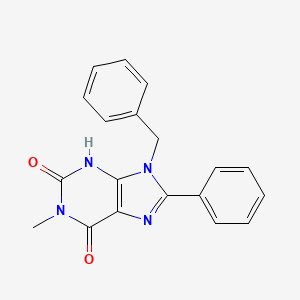

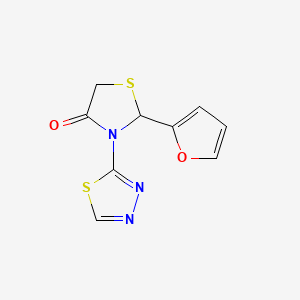
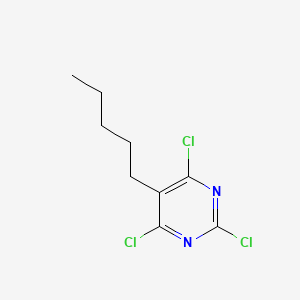
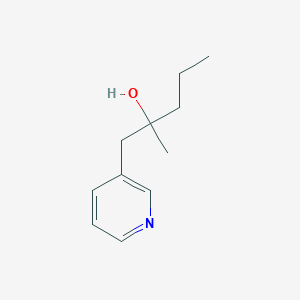
![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)

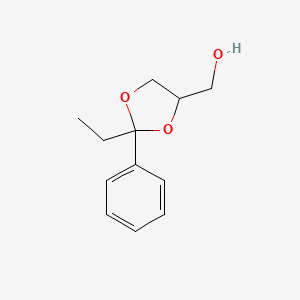

![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
